m-Ranolazine - 1393717-46-8

m-Ranolazine

Catalog Number: EVT-3458442
CAS Number: 1393717-46-8
Molecular Formula: C24H33N3O4
Molecular Weight: 427.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: The provided abstracts include a study that compared the efficacy of m-Ranolazine in combination with either Dronedarone or Amiodarone for maintaining sinus rhythm after electrical cardioversion in patients with persistent atrial fibrillation. [] This study highlights the potential of m-Ranolazine to improve rhythm control strategies in combination with different Class III antiarrhythmic agents.

Ivabradine

Compound Description: Ivabradine is an antianginal and antiarrhythmic drug that acts by selectively inhibiting the If current in the sinoatrial node. This action slows down the heart rate without directly affecting myocardial contractility or blood pressure. Ivabradine is primarily used to treat chronic stable angina in patients with normal sinus rhythm and heart rate ≥70 bpm, particularly those who cannot tolerate or are inadequately controlled with beta-blockers. [, ]

Relevance: The provided abstracts mention studies that compared the efficacy of m-Ranolazine with Ivabradine in preventing diabetic nephropathy and their impact on high-sensitivity C-reactive protein levels in cardiac patients. [, ] These studies suggest that both m-Ranolazine and Ivabradine might offer benefits in managing cardiovascular diseases through distinct mechanisms. Comparing their efficacy and safety profiles in various clinical settings is crucial for optimizing treatment strategies.

Trimetazidine

Compound Description: Trimetazidine is an anti-ischemic agent that optimizes myocardial energy metabolism by shifting cardiac energy production from fatty acid oxidation to glucose oxidation. This metabolic modulation enhances the efficiency of oxygen utilization by the heart, improving cardiac function and reducing angina symptoms. Trimetazidine is primarily used to treat patients with chronic stable angina. [, ]

Relevance: One of the provided abstracts reports a study comparing the effects of m-Ranolazine and Trimetazidine on glycemic status in diabetic patients with coronary artery disease. [] This study investigated whether the metabolic modulation induced by Trimetazidine might translate into improved glycemic control in diabetic patients. Additionally, another study investigated the potential protective effect of m-Ranolazine and Trimetazidine on experimentally induced diabetic nephropathy. [] This suggests that both m-Ranolazine and Trimetazidine could have protective effects against diabetic complications, potentially through different mechanisms.

Metformin hydrochloride

Compound Description: Metformin hydrochloride is a widely prescribed oral antidiabetic drug belonging to the biguanide class. It is considered a first-line treatment for type 2 diabetes mellitus, especially for overweight or obese individuals. Metformin's primary mechanism of action involves reducing hepatic glucose production and improving insulin sensitivity in peripheral tissues, leading to a decrease in blood glucose levels. []

Relevance: A study mentioned in the provided abstracts focused on developing and validating a method for the simultaneous estimation of m-Ranolazine and Metformin hydrochloride using UV spectrophotometry and RP-HPLC. [] This analytical method aimed to quantify both drugs accurately and precisely, potentially in a combined dosage form. The development of such a method suggests the potential for co-administering m-Ranolazine and Metformin hydrochloride, possibly for managing patients with both cardiovascular disease and diabetes.

Overview

m-Ranolazine, a derivative of ranolazine, is a pharmaceutical compound primarily used in the treatment of chronic angina and other cardiac conditions. It functions as an antianginal agent by modulating cardiac metabolism and reducing myocardial oxygen demand. This compound has gained attention due to its unique mechanism of action, which differs from traditional antianginal therapies.

Source

Ranolazine was first developed by the pharmaceutical company CV Therapeutics and received approval from the U.S. Food and Drug Administration in 2006. The compound is synthesized through various chemical processes that involve multiple organic reactions.

Classification

m-Ranolazine belongs to the class of drugs known as antianginal agents. It is classified as a sodium channel blocker, specifically inhibiting the late sodium current in cardiac myocytes, which helps to stabilize cardiac function during ischemic episodes.

Synthesis Analysis

Methods

The synthesis of m-Ranolazine involves several key steps:

  1. Condensation Reaction: The primary method for synthesizing m-Ranolazine is the condensation of N-(2,6-dimethylphenyl)-1-piperazinyl acetamide with a suitable halide compound. This reaction typically occurs under reflux conditions in an alkaline environment using solvents such as toluene or methanol .
  2. Purification: Following the condensation reaction, purification steps are necessary to isolate m-Ranolazine. This often involves washing with hydrochloric acid to adjust pH and subsequent extraction with organic solvents like methylene chloride .
  3. Yield and Purity: The final product is typically characterized by high purity levels, often exceeding 98%, as determined by high-performance liquid chromatography (HPLC) methods .

Technical Details

The synthesis can be optimized by controlling reaction parameters such as temperature, time, and the molar ratio of reactants. For instance, maintaining a temperature between 80-85 °C for 3-5 hours has been shown to yield favorable results .

Molecular Structure Analysis

Structure

The molecular structure of m-Ranolazine can be represented as follows:

  • Molecular Formula: C24_{24}H33_{33}N3_{3}O4_{4}
  • Molecular Weight: Approximately 413.54 g/mol
  • Structural Features: The compound features a piperazine ring, an acetamide group, and a methoxyphenyl moiety.

Data

The structural integrity and composition can be confirmed through various spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which provide insights into its functional groups and molecular interactions .

Chemical Reactions Analysis

Reactions

m-Ranolazine participates in several chemical reactions primarily during its synthesis:

  1. Condensation Reaction: The initial formation involves nucleophilic attack where the nitrogen atom of the piperazine moiety reacts with an electrophilic halide.
  2. Hydrolysis: Under certain conditions, m-Ranolazine can undergo hydrolysis, leading to the formation of its constituent amines and acids.
  3. Oxidation: The compound may also be susceptible to oxidation reactions depending on environmental conditions.

Technical Details

Each reaction step must be carefully monitored to ensure high yields and purity of m-Ranolazine. Techniques such as thin-layer chromatography (TLC) are often employed for monitoring reaction progress.

Mechanism of Action

Process

m-Ranolazine exerts its therapeutic effects primarily through the inhibition of the late sodium current in cardiac cells. This action leads to:

  • Reduced Intracellular Sodium Levels: Lower sodium levels help decrease intracellular calcium overload, which is beneficial during ischemic episodes.
  • Improved Myocardial Efficiency: By shifting cardiac metabolism from glucose to fatty acid oxidation, m-Ranolazine enhances energy production while reducing oxygen consumption.

Data

Clinical studies have shown that m-Ranolazine effectively improves exercise tolerance in patients with chronic angina while minimizing adverse effects associated with traditional therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but poorly soluble in water.
  • Melting Point: Approximately 120-122 °C.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids and bases; care must be taken during handling.

Relevant analytical methods such as HPLC and mass spectrometry are crucial for characterizing these properties accurately .

Applications

Scientific Uses

m-Ranolazine is primarily used in clinical settings for:

  • Chronic Angina Management: It provides symptomatic relief for patients who do not respond adequately to conventional antianginal medications.
  • Research Applications: Investigated for potential benefits in other cardiovascular conditions due to its unique mechanism of action.

Additionally, ongoing studies are exploring its efficacy in combination therapies for heart failure and other ischemic heart diseases .

Synthesis and Structural Optimization of m-Ranolazine

Historical Development of Piperazine Derivatives in Cardiovascular Therapeutics

Piperazine derivatives have been integral to cardiovascular drug design since the mid-20th century, primarily due to their versatile pharmacophore capable of modulating ion channels and metabolic pathways. Early compounds like prazosin (α1-adrenergic antagonist) demonstrated piperazine’s ability to enhance molecular flexibility and receptor binding. The 1986 patent for ranolazine (RS-43285) marked a paradigm shift, positioning piperazine acetamides as dual-target agents for myocardial metabolism and ion flux regulation [1] [10]. This innovation emerged from Syntex (later Roche Bioscience), where researchers optimized 2,6-dimethylaniline linked to a piperazine core to confer anti-ischemic properties without hemodynamic effects [10].

The structural evolution prioritized late sodium current (INaL) inhibition while minimizing IKr block—addressing proarrhythmic risks of earlier antianginals. By 2006, FDA approval of ranolazine validated piperazine-based modulation of sodium-dependent calcium overload, a mechanism distinct from beta-blockers or calcium antagonists [1] [3]. Key milestones include:

  • 1980s: Discovery of ranolazine’s metabolic effects via partial fatty acid oxidation (pFOX) inhibition [9]
  • 1990s: Identification of INaL suppression at IC₅₀ = 6 μM, 40-fold selective over peak INa [1]
  • 2000s: Clinical confirmation of antiarrhythmic synergy with amiodarone [4]

Table 1: Key Piperazine Derivatives in Cardiovascular Therapeutics

CompoundYearPrimary TargetTherapeutic Impact
Prazosin1976α1-Adrenergic receptorsHypertension management
Ranolazine (CVT-303)1986Late INa / pFOXAntianginal with antiarrhythmic properties
RS-43285-0031990sINaL / IKrProof-of-concept for dual ion channel/metabolic modulation

Key Synthetic Pathways for m-Ranolazine Analogues

The synthesis of ranolazine analogues centers on modular assembly of three components: 2,6-dimethylaniline, piperazine, and o-methoxyphenoxy epoxide. Industrial routes prioritize minimizing disubstitution byproducts and optimizing enantiopurity. The canonical three-step sequence involves:

  • N-Acylation: 2,6-dimethylaniline reacts with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide (Intermediate A) [2] [6]
  • Piperazine Coupling: Intermediate A couples with mono-BOC-protected piperazine to avoid bis-adduct formation, followed by deprotection to yield N-(2,6-dimethylphenyl)piperazin-1-yl)acetamide (Intermediate B). Solvent choice (dichloromethane vs. methanol) critically impacts yield, with methanol suppressing piperazine precipitation (61.5% yield) [2]
  • Epoxide Ring-Opening: Intermediate B undergoes nucleophilic addition with (±)-epichlorohydrin-derived glycidyl ether under basic conditions (K₂CO₃/Na₂CO₃). Temperature control (<60°C) prevents racemization [6] [10]

Process innovations include BOC-protection strategies that increase yields to ~50% by preventing N,N'-disubstitution [2]. Alternative pathways employ hydroxypropyl halide intermediates (e.g., 1-bromo-3-(2-methoxyphenoxy)propan-2-ol) for SN₂ reactions with piperazine, though epichlorohydrin routes dominate commercial synthesis due to lower impurity profiles [10].

Table 2: Comparison of Synthetic Methods for Ranolazine Core

MethodKey IntermediateYield (%)Advantage
BOC-protected piperazineCompound 4 (BOC-adduct)50Minimizes disubstitution
Direct piperazine routeCompound 3 (free amine)35–40Fewer steps; lower cost
Hydroxypropyl halide1-Bromo-3-(aryloxy)propanol45Avoids epoxide handling

Stereochemical Considerations in Ranolazine Enantiomer Design

Ranolazine is administered as a racemate due to comparable efficacy of (R)- and (S)-enantiomers in INaL inhibition. However, cryo-EM studies reveal enantiomer-specific interactions with Naᵥ1.5’s DIV-S6 helix:

  • The (R)-enantiomer shows stronger π-stacking with Phe1760 (4.2 Å distance), crucial for high-affinity pore binding [7] [8]
  • The (S)-enantiomer preferentially engages Phe403 in DI-S6 via T-shaped π-teeing, modulating activation gating [7]

Metabolically, enantiomers diverge: RS-88390 (O-demethylated (S)-enantiomer) exhibits β₂-adrenergic affinity, while the (R)-equivalent is inactive [10]. Despite this, in vivo interconversion negates clinical benefits of chiral separation. Molecular dynamics simulations confirm both enantiomers occupy overlapping but non-identical coordinates in Naᵥ1.5’s central cavity, explaining their equipotent INaL block [7].

Synthetic enantioenrichment employs chiral auxiliaries (e.g., (S)-mandelic acid) during epoxide synthesis, though economic factors favor racemic manufacturing. Resolution techniques include HPLC on cellulose tris(3,5-dimethylphenylcarbamate) columns, achieving >98% ee [10].

Structure-Activity Relationship (SAR) Studies for Sodium Channel Inhibition

SAR analysis of ranolazine analogues identifies three pharmacophoric elements essential for INaL blockade:

  • Lipophilic Aryl Domain: 2,6-Dimethyl substitution on the anilide ring maximizes van der Waals contacts with Tyr1769 and Leu1464 in DIV-S6. Removal of methyl groups reduces INaL block 10-fold [7] [8]
  • Basic Piperazine Core: Tertiary nitrogen (N⁴) protonation at physiological pH enables ionic bonding with Ser1712 near the selectivity filter. Quaternization abolishes activity [7]
  • Phenoxypropyl Linker: Optimal chain length (n=3) positions the methoxyphenyl group for DI-S6 interaction. Ether oxygen is critical—replacement with sulfone decreases IC₅₀ by 8-fold [1]

Cryo-EM structures (3.2 Å resolution) show ranolazine’s methoxy group hydrogen-bonds with Gln372, stabilizing a π-helix conformation in DIV-S6 that enhances pore occlusion [7]. Mutagenesis studies confirm:

  • F1760A mutation: Increases IC₅₀ for INaL block from 15 μM to >100 μM [8]
  • F403A mutation: Reduces use-dependent block 5-fold, confirming DI-S6’s role [7]

Table 3: SAR Impact of Structural Modifications on INaL Inhibition

ModificationINaL IC₅₀ (μM)Effect vs. RanolazineKey Interaction Loss
None (ranolazine)6–15Reference
2,6-Diethyl anilide553.7× increaseSteric clash with Tyr1769
Piperazine N-methylationInactiveComplete lossDisrupted ionic bond with Ser1712
Ether → CH₂-CH₂ linkage1107.3× increaseLoss of H-bond to Gln372
Methoxy → ethoxy201.3× increaseReduced hydrophobic enclosure

Lead optimization yielded CVT-2738 (fluorinated anilide analogue) with 2-fold enhanced INaL selectivity, though clinical development prioritized the parent compound due to superior metabolic stability [1] [9].

Properties

CAS Number

1393717-46-8

Product Name

m-Ranolazine

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperazin-1-yl]acetamide

Molecular Formula

C24H33N3O4

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C24H33N3O4/c1-18-6-4-7-19(2)24(18)25-23(29)16-27-12-10-26(11-13-27)15-20(28)17-31-22-9-5-8-21(14-22)30-3/h4-9,14,20,28H,10-13,15-17H2,1-3H3,(H,25,29)

InChI Key

IMZMNTQZVWHTMZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC(=C3)OC)O

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC(=C3)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.